Rineterkib

Description

This compound is an orally available inhibitor of extracellular signal-regulated kinase (ERK), with potential antineoplastic activity. Upon oral administration, this compound binds to and inhibits ERK, thereby preventing the activation of ERK-mediated signal transduction pathways. This results in the inhibition of ERK-dependent tumor cell proliferation and survival. The mitogen-activated protein kinase (MAPK)/ERK pathway is upregulated in numerous tumor cell types and plays a key role in tumor cell proliferation, differentiation and survival.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

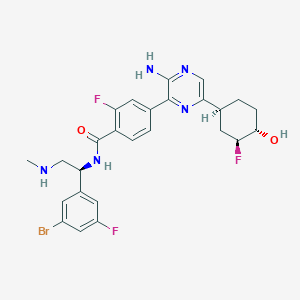

4-[3-amino-6-[(1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl]pyrazin-2-yl]-N-[(1S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27BrF3N5O2/c1-32-11-21(15-6-16(27)10-17(28)7-15)35-26(37)18-4-2-14(9-19(18)29)24-25(31)33-12-22(34-24)13-3-5-23(36)20(30)8-13/h2,4,6-7,9-10,12-13,20-21,23,32,36H,3,5,8,11H2,1H3,(H2,31,33)(H,35,37)/t13-,20-,21+,23-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCIFWOJYYFDQP-PTWZRHHISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC(=C1)Br)F)NC(=O)C2=C(C=C(C=C2)C3=NC(=CN=C3N)C4CCC(C(C4)F)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@H](C1=CC(=CC(=C1)Br)F)NC(=O)C2=C(C=C(C=C2)C3=NC(=CN=C3N)[C@H]4CC[C@@H]([C@H](C4)F)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27BrF3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1715025-32-3 | |

| Record name | Rineterkib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1715025323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RINETERKIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15KFN616FK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rineterkib: A Technical Guide to a Novel ERK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rineterkib (also known as LTT462) is an orally bioavailable small molecule inhibitor targeting the extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention. This compound has demonstrated dual inhibitory activity against both ERK and RAF kinases, offering a potential advantage in overcoming resistance mechanisms that can arise with upstream inhibitors. Preclinical studies have shown its efficacy in multiple cancer models harboring MAPK pathway mutations, such as BRAF and KRAS mutations. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.

Introduction

The RAS-RAF-MEK-ERK signaling cascade is a pivotal pathway that regulates fundamental cellular processes, including proliferation, differentiation, survival, and migration. Constitutive activation of this pathway, often driven by mutations in genes such as BRAF and KRAS, is a hallmark of many cancers, including melanoma, colorectal cancer, and non-small cell lung cancer. While inhibitors targeting upstream components of this pathway, such as BRAF and MEK, have achieved clinical success, the development of resistance remains a significant challenge.

This compound emerges as a promising therapeutic agent by directly targeting the terminal kinases in this cascade, ERK1 and ERK2. This direct inhibition may overcome resistance mechanisms that lead to the reactivation of ERK signaling. Furthermore, its dual activity against RAF kinases could provide a more comprehensive blockade of the pathway.

Mechanism of Action

This compound is an ATP-competitive inhibitor of ERK1 and ERK2. By binding to the ATP-binding pocket of these kinases, it prevents their phosphorylation and subsequent activation of downstream substrates. This blockade of ERK signaling leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells with a constitutively active MAPK pathway.

dot

Caption: this compound's dual inhibition of RAF and ERK1/2 in the MAPK pathway.

Preclinical Data

In Vitro Activity

While specific IC50 values from the primary patent (WO2018051306A1) are not publicly available in the searched literature, this compound has been consistently described as a potent inhibitor of ERK1 and ERK2, and also RAF kinases. Its activity has been demonstrated in various cancer cell lines with known MAPK pathway mutations.

In Vivo Efficacy

This compound has shown significant anti-tumor activity in preclinical xenograft models. A notable example is the Calu-6 human non-small cell lung carcinoma (NSCLC) subcutaneous tumor xenograft model in mice.

| Parameter | Value | Reference |

| Animal Model | Calu-6 NSCLC xenograft in mice | |

| Dosage | 50, 75 mg/kg | |

| Administration | Oral (p.o.), daily (qd) or every other day (q2d) | |

| Treatment Duration | 27 days | |

| Result | Significant reduction in tumor volume |

Experimental Protocols

In Vivo Xenograft Study: Calu-6 Model

This protocol is a generalized representation based on available information. Specific details may vary.

dot

Caption: Workflow for a Calu-6 xenograft study.

Methodology:

-

Cell Culture: Calu-6 cells are cultured in appropriate media and conditions.

-

Cell Preparation: Cells are harvested, and viability is assessed. A specific number of viable cells are resuspended in a suitable medium, often with Matrigel, for injection.

-

Implantation: A defined number of Calu-6 cells are subcutaneously injected into the flank of immunodeficient mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into control and treatment groups.

-

Drug Administration: this compound is administered orally at predetermined doses and schedules. The vehicle used for the control group should be identical to that used for the drug.

-

Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated and statistically analyzed.

Pharmacokinetics and Clinical Development

This compound is an orally available compound.[1] It is currently being investigated in clinical trials. A Phase I/II open platform study (NCT04097821) is evaluating the safety and efficacy of novel combinations with ruxolitinib in patients with myelofibrosis.[1] Other clinical trials have explored this compound as a single agent and in combination with other targeted therapies in various advanced solid tumors (NCT02711345, NCT02974725, NCT04417621).

Conclusion

This compound is a promising dual RAF and ERK1/2 inhibitor with demonstrated preclinical anti-tumor activity in cancer models driven by MAPK pathway mutations. Its mechanism of action, targeting the terminal kinases in the pathway, holds the potential to overcome resistance to upstream inhibitors. Ongoing clinical trials will further elucidate its safety and efficacy profile in various cancer types. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working on targeted cancer therapies.

References

Rineterkib: A Deep Dive into its Downstream Targets and Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Rineterkib (also known as LTT462) is an orally bioavailable small molecule inhibitor targeting the terminal kinases of the mitogen-activated protein kinase (MAPK) pathway, Extracellular signal-regulated kinases 1 and 2 (ERK1/2). The MAPK pathway is a critical signaling cascade that is frequently hyperactivated in a wide variety of human cancers, making it a key target for therapeutic intervention. This compound has demonstrated preclinical activity in multiple cancer models and is currently under clinical investigation. This technical guide provides a comprehensive overview of the downstream targets of this compound, detailing its mechanism of action and summarizing key preclinical and clinical findings. It is intended to serve as a resource for researchers, scientists, and drug development professionals working on MAPK pathway inhibitors and targeted cancer therapies.

Introduction

The RAS-RAF-MEK-ERK signaling cascade plays a pivotal role in regulating fundamental cellular processes, including proliferation, differentiation, survival, and migration. Genetic alterations leading to the constitutive activation of this pathway are common drivers of oncogenesis. While inhibitors targeting upstream components of the pathway, such as BRAF and MEK, have shown clinical efficacy, the development of resistance, often through reactivation of ERK signaling, remains a significant challenge. This compound, by directly targeting the final kinases in this cascade, ERK1 and ERK2, offers a therapeutic strategy to overcome both intrinsic and acquired resistance to upstream inhibitors.[1]

Mechanism of Action

This compound is a potent inhibitor of both ERK1 and ERK2.[1] By binding to and inhibiting the kinase activity of ERK1/2, this compound prevents the phosphorylation of a multitude of downstream substrates in both the cytoplasm and the nucleus.[2] This blockade of ERK-mediated signal transduction ultimately leads to the inhibition of tumor cell proliferation and survival.[2]

Signaling Pathway Diagram

Preclinical Data

In Vitro Activity

This compound has demonstrated potent and selective inhibition of ERK1/2 in biochemical and cell-based assays.

| Assay | Parameter | Value | Cell Line | Reference |

| Kinase Assay | IC₅₀ (ERK1/2) | 0.041 nM | - | [1] |

| pFRA Assay | EC₅₀ | 38 nM | A375 | [1] |

| Cell Titer-Glo (CTG) Assay | EC₅₀ | 48 nM | A375 | [1] |

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in various xenograft models. In a BRAF(V600E) A375 mouse xenograft model, this compound demonstrated a sustained pharmacodynamic effect that correlated with excellent efficacy.[1] Furthermore, in a Calu-6 human non-small cell lung carcinoma (NSCLC) subcutaneous tumor xenograft model, oral administration of this compound at doses of 50 mg/kg and 75 mg/kg resulted in a significant reduction in tumor volume.

Quantitative data on tumor growth inhibition in the Calu-6 model is not publicly available in the searched resources.

Downstream Target Modulation

Inhibition of ERK1/2 by this compound leads to the modulation of a wide array of downstream signaling events, impacting cell cycle progression, transcription, and apoptosis.

Cell Cycle Regulation

The ERK pathway promotes cell cycle progression, in part, by regulating the expression of key cell cycle proteins such as Cyclin D1. By inhibiting ERK, this compound is expected to decrease the levels of Cyclin D1, leading to cell cycle arrest at the G1/S transition.

Specific quantitative data from this compound treatment on Cyclin D1 levels is not available in the searched resources.

Transcriptional Regulation

ERK1/2 phosphorylates and activates several transcription factors, including members of the AP-1 family, c-Fos and c-Jun, which regulate the expression of genes involved in cell proliferation and survival. This compound's inhibition of ERK is predicted to reduce the expression and/or activity of these transcription factors.

A key pharmacodynamic biomarker of ERK pathway inhibition is the expression of Dual Specificity Phosphatase 6 (DUSP6), an ERK-inducible phosphatase that functions in a negative feedback loop. Clinical data from a Phase I study (NCT02711345) of this compound in patients with advanced solid tumors harboring MAPK pathway alterations showed a reduction in DUSP6 expression relative to baseline in most patients evaluated, confirming target engagement and downstream pathway modulation.[3][4]

| Biomarker | Effect of this compound | Study | Reference |

| DUSP6 mRNA | Reduction | Phase I (NCT02711345) | [3][4] |

Apoptosis Regulation

The ERK pathway promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins of the BCL-2 family, such as BIM and BAD. Inhibition of ERK by this compound is expected to lead to the dephosphorylation and activation of these pro-apoptotic proteins, thereby promoting apoptosis.

Direct quantitative evidence of this compound's effect on the phosphorylation of BIM or BAD is not available in the searched resources.

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of this compound's downstream effects.

Western Blot Analysis for Phosphorylated Proteins

This protocol is used to detect changes in the phosphorylation status of ERK pathway proteins.

Workflow Diagram:

Protocol:

-

Cell Lysis: Cells are treated with this compound at various concentrations and time points. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, ERK, p-p90RSK, p90RSK) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow Diagram:

References

Rineterkib: A Potent Dual RAF/ERK Inhibitor in the MAPK Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Rineterkib (also known as LTT462) is an orally active small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) signaling pathway, a critical cascade in cellular proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This compound exhibits a dual inhibitory mechanism, targeting both RAF and the downstream kinases ERK1 and ERK2.[1][3] This comprehensive guide details the mechanism of action of this compound, summarizes its preclinical efficacy, provides illustrative experimental protocols, and visualizes its role within the MAPK signaling pathway.

Introduction to the MAPK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a central signaling cascade that transduces extracellular signals to the nucleus, thereby regulating a wide array of cellular processes.[1][4] Constitutive activation of this pathway, often driven by mutations in genes such as BRAF and KRAS, is a frequent event in oncology, contributing to uncontrolled cell growth and tumor progression.[1] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which in turn activate the small GTPase RAS. Activated RAS recruits and activates the RAF family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF). RAF kinases then phosphorylate and activate MEK1 and MEK2, which are dual-specificity kinases. Finally, MEK1/2 phosphorylate and activate ERK1 and ERK2, the final kinases in this cascade. Activated ERK1/2 translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, ultimately leading to changes in gene expression that drive cell proliferation and survival.

Mechanism of Action of this compound

This compound is a potent inhibitor of both RAF and ERK1/2 kinases.[1][3] By targeting two key nodes in the MAPK pathway, this compound offers the potential for a more profound and durable inhibition of oncogenic signaling. Its inhibitory action on ERK1/2 is particularly significant as it acts at the terminal stage of the cascade, potentially overcoming resistance mechanisms that can arise from upstream pathway reactivation.

Quantitative Preclinical Data

This compound has demonstrated significant preclinical activity in various cancer models, particularly those harboring mutations that activate the MAPK pathway.[1][3][5]

In Vitro Potency

The following table summarizes the in vitro potency of this compound against its key targets.

| Target | Assay Type | IC50 | EC50 | Reference |

| Activated ERK1/2 | Kinase Assay | 0.041 nM | [2] | |

| pFRA (A375 cells) | Cell-based Assay | 38 nM | [2] | |

| CTG (A375 cells) | Cell-based Assay | 48 nM | [2] |

In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated the anti-tumor activity of this compound.

| Cancer Model | Animal Model | Dosing Schedule | Outcome | Reference |

| BRAF(V600E) A375 Melanoma | Mouse Xenograft | Not specified | Excellent efficacy, correlated with sustained pharmacodynamic effect | [2] |

| Calu-6 Human NSCLC | Mouse Xenograft | 50 or 75 mg/kg, p.o., daily or every other day for 27 days | Significantly reduced tumor volume | [6] |

Experimental Protocols

The following sections provide representative protocols for key assays used to characterize the activity of this compound.

Kinase Assay (Illustrative)

Objective: To determine the in vitro inhibitory activity of this compound against a target kinase (e.g., ERK2).

Materials:

-

Recombinant active ERK2 enzyme

-

ATP

-

Specific peptide substrate for ERK2

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the kinase assay buffer, the ERK2 enzyme, and the this compound dilution (or DMSO for control).

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader according to the manufacturer's instructions.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting

Objective: To assess the effect of this compound on the phosphorylation of ERK and its downstream targets in cancer cells.

Materials:

-

Cancer cell line (e.g., A375)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

Procedure:

-

Culture A375 cells to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Cell Viability Assay

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., A375)

-

This compound

-

Cell culture medium

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well plates

-

Microplate reader

Procedure:

-

Seed A375 cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control.

-

Determine the EC50 value by fitting the data to a dose-response curve.

Visualizing this compound's Role in MAPK Signaling

The following diagrams illustrate the MAPK signaling pathway and the mechanism of action of this compound.

Caption: The MAPK signaling pathway and the dual inhibitory action of this compound on RAF and ERK.

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a promising dual RAF and ERK1/2 inhibitor with potent preclinical activity against cancers driven by a hyperactivated MAPK signaling pathway. Its mechanism of targeting the terminal kinase in the cascade, ERK, may offer advantages in overcoming resistance. The quantitative data and experimental methodologies presented in this guide provide a valuable resource for researchers and drug development professionals working on targeted cancer therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.

References

Rineterkib: A Technical Guide for Researchers in KRAS-Mutant Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rineterkib (also known as LTT462) is an orally available small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, this compound is a potent inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2) and has also demonstrated inhibitory activity against RAF kinases.[1] The MAPK pathway, particularly the RAS-RAF-MEK-ERK cascade, is a critical signaling pathway that regulates cell proliferation, differentiation, and survival.[2] Activating mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, leading to constitutive activation of this pathway and uncontrolled tumor growth.[3] this compound is under investigation as a therapeutic agent for various solid tumors harboring MAPK pathway alterations, including those with KRAS mutations.

This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, with a focus on its relevance to KRAS-mutant cancer research. It includes a summary of quantitative data, details of experimental protocols, and visualizations of key biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting ERK1 and ERK2, the final kinases in the canonical RAS-RAF-MEK-ERK signaling cascade.[1] In cancers with an activating KRAS mutation, the KRAS protein is locked in a GTP-bound, active state, leading to a continuous downstream signal through RAF and MEK, ultimately resulting in the phosphorylation and activation of ERK.[4] Activated ERK then translocates to the nucleus to phosphorylate and activate numerous transcription factors, promoting gene expression programs that drive cell proliferation and survival. By inhibiting ERK1/2, this compound blocks this final step, thereby preventing the oncogenic signaling cascade initiated by mutant KRAS.[1]

Signaling Pathway Diagram

Caption: this compound inhibits the MAPK pathway at ERK1/2.

Preclinical Data

Detailed quantitative preclinical data, such as IC50 values across a broad panel of KRAS-mutant cell lines and comprehensive tumor growth inhibition curves from xenograft studies, are not extensively available in the public domain at the time of this writing. The following summarizes the publicly accessible information.

This compound has demonstrated preclinical activity in multiple cancer cell lines and xenograft models with activating mutations in the MAPK pathway.[1]

In Vivo Xenograft Study

A key preclinical study involved a xenograft model using the Calu-6 human non-small cell lung cancer (NSCLC) cell line, which harbors a KRAS mutation. While specific tumor growth inhibition percentages and detailed graphical data are not publicly available, reports indicate that oral administration of this compound led to a significant reduction in tumor volume in this model.[1]

The following is a generalized protocol based on standard practices for xenograft studies. The exact details of the this compound-specific study are not publicly available.

-

Cell Culture: Calu-6 cells are cultured in appropriate media and conditions to ensure logarithmic growth phase at the time of implantation.

-

Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.

-

Tumor Implantation: A suspension of Calu-6 cells (typically 1 x 10^6 to 1 x 10^7 cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (Length x Width²) / 2.

-

Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules. The control group receives a vehicle control.

-

Data Analysis: Tumor volumes are monitored throughout the study. At the end of the study, tumors may be excised and weighed. The efficacy of this compound is determined by comparing the tumor growth in the treatment group to the control group.

Experimental Workflow Diagram

Caption: General workflow for a xenograft study.

Clinical Trial Data

This compound has been evaluated in several clinical trials, both as a monotherapy and in combination with other targeted agents.

Phase I Monotherapy Study (NCT02711345)

This first-in-human, open-label, dose-escalation study evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors harboring MAPK pathway alterations.[1]

Key Findings:

-

Patient Population: The study enrolled patients with various solid tumors, including colorectal, ovarian, and pancreatic cancers.[1]

-

Maximum Tolerated Dose (MTD): The MTD was determined to be 400 mg once daily (QD) and 150 mg twice daily (BID).[1]

-

Safety and Tolerability: Treatment-related adverse events were reported in 89% of patients, with the most common being diarrhea (38%) and nausea (34%). Grade 3/4 treatment-related adverse events occurred in 29% of patients, with retinopathy being the most common (6%).[1]

-

Efficacy: Limited clinical activity was observed with this compound monotherapy. The best overall response was stable disease in 12% of patients. An unconfirmed partial response was reported in a patient with BRAF-mutant cholangiocarcinoma.[1]

Table 1: Summary of this compound Monotherapy Phase I Trial (NCT02711345)

| Parameter | Value |

| Number of Patients | 65 |

| Tumor Types | Colon (32%), Ovary (14%), Pancreas (11%), Other |

| MTD | 400 mg QD, 150 mg BID |

| Most Common TRAEs (>30%) | Diarrhea (38%), Nausea (34%) |

| Grade 3/4 TRAEs | 29% |

| Best Overall Response | Stable Disease (12%) |

| Partial Response | 1 (unconfirmed, BRAF-mutant cholangiocarcinoma) |

Phase Ib Combination Study with Naporafenib (NCT02974725)

This study investigated this compound in combination with naporafenib (LXH254), a pan-RAF inhibitor, in patients with advanced or metastatic KRAS- or BRAF-mutant NSCLC and NRAS-mutant melanoma.[3] The rationale for this combination is to achieve a more profound vertical inhibition of the MAPK pathway.

Key Findings for NSCLC Cohort:

-

Patient Population: The study included 101 patients with NSCLC.[3]

-

Recommended Dose for Expansion (RDE): The RDE was established as naporafenib 400 mg BID plus this compound 200 mg QD.[3]

-

Safety and Tolerability: The most frequent grade ≥ 3 treatment-related adverse event for the combination was increased lipase (7.9%).[3]

-

Efficacy: Partial responses were observed in three patients with NSCLC treated with the combination: one with a KRAS mutation and two with non-V600 BRAF mutations.[3]

Table 2: Summary of this compound and Naporafenib Combination Phase Ib Trial in NSCLC (NCT02974725)

| Parameter | Value |

| Number of NSCLC Patients | 101 |

| RDE | Naporafenib 400 mg BID + this compound 200 mg QD |

| Most Frequent Grade ≥3 TRAE | Increased Lipase (7.9%) |

| Partial Responses in NSCLC | 3 (1 KRAS-mutant, 2 BRAF non-V600-mutant) |

Conclusion and Future Directions

This compound is an ERK1/2 inhibitor with a clear mechanism of action within the MAPK signaling pathway. Preclinical evidence suggests its activity in KRAS-mutant cancer models. Clinical data indicates that as a monotherapy, this compound has a manageable safety profile but limited anti-tumor activity in a broad population of patients with MAPK pathway-altered solid tumors.

The observation of a partial response in a KRAS-mutant NSCLC patient when combined with a RAF inhibitor suggests that combination strategies may be a more effective approach for this compound in this patient population. Further research is warranted to identify optimal combination partners and predictive biomarkers to enrich for patients most likely to benefit from this compound-based therapies. The development of resistance to targeted therapies in KRAS-mutant cancers is a significant challenge, and the role of ERK inhibitors like this compound in overcoming or delaying resistance to other MAPK pathway inhibitors is an important area for future investigation.

Disclaimer: This document is intended for informational and research purposes only and does not constitute medical advice. The information provided is based on publicly available data and may not be exhaustive. Researchers should consult primary literature and clinical trial databases for the most up-to-date information.

References

Rineterkib (LTT462) discovery and development

An In-depth Technical Guide to the Discovery and Development of Rineterkib (LTT462)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (LTT462) is an orally available, potent, and selective small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Developed by Novartis, this compound targets a critical node in the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in a multitude of human cancers. Reactivation of this pathway is a common mechanism of resistance to upstream inhibitors like BRAF and MEK inhibitors, providing a strong rationale for the development of direct ERK inhibitors.[1] This document provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of this compound, presenting key data in structured tables and visualizing essential pathways and processes.

Discovery and Rationale

The development of this compound was initiated to address the significant clinical challenge of acquired resistance to RAF and MEK inhibitors in cancers with RAS/BRAF mutations.[1] Resistance mechanisms often reconverge on the MAPK pathway, leading to the reactivation of ERK1/2 signaling.[1] This positions ERK1/2 as a critical therapeutic target for overcoming resistance and treating MAPK-driven cancers.[1][2]

The discovery process for this compound began with a docking-model-assisted scaffold hybridization approach, which identified an aminopyridine core as a promising starting point. Through a campaign of medicinal chemistry, further modifications including the addition of pyrazine, 2-fluorocyclohexanol, and methylamino substitutions were made. These changes were instrumental in optimizing the compound's solubility, selectivity, potency, and, crucially, its residence time on the target protein, ERK2. This iterative process of design and synthesis ultimately led to the identification of LTT462 (this compound).[1]

Mechanism of Action

This compound is an ATP-competitive inhibitor of ERK1 and ERK2.[3] Upon oral administration, it binds to ERK1/2, preventing their activation and blocking the subsequent phosphorylation of downstream substrates.[2][4] By inhibiting ERK-mediated signal transduction, this compound effectively suppresses ERK-dependent tumor cell proliferation and promotes survival.[2][5] Some evidence also suggests this compound may possess dual inhibitory activity against both RAF and ERK.[6][7] The primary mechanism, however, is the direct inhibition of the terminal kinase in the MAPK cascade.

The MAPK/ERK signaling pathway is a cornerstone of cellular regulation, governing processes like proliferation, differentiation, and survival.[2] Its canonical activation sequence is depicted below.

Caption: The RAS/RAF/MEK/ERK signaling cascade and the point of inhibition by this compound.

Preclinical Data

This compound has demonstrated potent and promising activity in a range of preclinical models.

In Vitro Activity & Physicochemical Properties

The in vitro potency and key physicochemical properties of this compound are summarized below.[1]

| Parameter | Value |

| Potency | |

| Activated ERK1/2 Kinase IC₅₀ | 0.041 nM |

| A375 pFRA Assay EC₅₀ | 38 nM |

| A375 CTG Assay EC₅₀ | 48 nM |

| Target Residence Time | |

| Activated ERK2 (aERK2) | 265 min |

| Inactive ERK2 (iERK2) | 3 min |

| Physicochemical Properties | |

| LogD | 1.8 |

| Aqueous Solubility | 980 µM |

| In Vitro Safety | |

| CYP Inhibition | Negligible (> 30 µM) |

In Vivo Pharmacokinetics

Pharmacokinetic profiles were established in multiple species, demonstrating good oral bioavailability in higher species.[1]

| Parameter | Mouse | Rat | Dog |

| Dose (IV / PO) | 2.5 / 10 mg/kg | 1.7 / 10 mg/kg | 0.1 / 1 mg/kg |

| Bioavailability | 20% | 34% | 67% |

| AUCinf,po (µM·h) | 4.2 | 4.0 | 3.0 |

| Cmax (µM) | 0.7 | 0.6 | 0.4 |

| Clearance (mL/min·kg) | 16 | 24 | 6.4 |

| Vss (L/kg) | 2.1 | 5.6 | 6.1 |

| Half-life (IV, h) | 3.6 | 4.8 | 15 |

| Plasma Protein Binding | 96% | 96% | 88% |

In Vivo Efficacy

This compound showed significant anti-tumor activity in xenograft models. In a BRAF(V600E) A375 melanoma mouse xenograft model, a sustained pharmacodynamic effect correlated with excellent efficacy.[1] Furthermore, in a Calu-6 human non-small-cell lung carcinoma (NSCLC) subcutaneous xenograft model, oral administration of this compound at 50 and 75 mg/kg resulted in significant reductions in tumor volume.[7][8]

Clinical Development

This compound advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in humans.

Phase I Dose-Escalation Study (NCT02711345)

A first-in-human, Phase I, open-label, dose-escalation study was conducted in patients with advanced solid tumors harboring MAPK pathway alterations.[6][9]

Caption: Workflow of the Phase I dose-escalation study for this compound (NCT02711345).

Key Clinical Findings:

-

Patient Population: 65 patients were enrolled with various advanced solid tumors, most commonly colorectal, ovarian, and pancreatic cancers.[9]

-

Safety and Tolerability: The drug was generally well-tolerated.[6][9] Treatment-related adverse events (TRAEs) were reported in 89% of patients, with the most common being diarrhea (38%) and nausea (34%).[9] Grade 3/4 TRAEs occurred in 29% of patients, with retinopathy being the most frequent (6%).[6][9]

-

Maximum Tolerated Dose (MTD): The MTD was established at 400 mg once daily (QD) and 150 mg twice daily (BID).[6][9]

-

Pharmacokinetics: Plasma concentration and drug exposure increased with doses from 45 to 450 mg QD. Saturation of absorption was suspected at the 600 mg QD dose.[6][9]

-

Pharmacodynamics: this compound successfully inhibited ERK1/2 and reduced the expression of DUSP6 (a downstream target and negative feedback regulator of ERK signaling) relative to baseline in most evaluated patients, confirming target engagement.[6][9][10]

-

Efficacy: As a monotherapy, this compound showed limited clinical activity.[6][9] The best overall response was stable disease (SD) in 8 patients (12%).[6][9] An unconfirmed partial response (-33.9% change in target lesions) was noted in one patient with BRAF-mutated cholangiocarcinoma.[6][9]

Due to the limited clinical activity observed, the decision was made not to proceed with the dose-expansion phase of the study.[10]

Combination Therapy Trials

Given the strong biological rationale for inhibiting the MAPK pathway at multiple nodes, subsequent clinical development has focused on combination strategies.

-

NCT02974725 and NCT04417621: Phase Ib/II trials investigating this compound in combination with the RAF inhibitor LXH254 in non-small-cell lung cancer and melanoma.[6]

-

NCT04097821: A study evaluating this compound in combination with the JAK inhibitor ruxolitinib in patients with myelofibrosis.[4][11]

Experimental Protocols

Detailed, proprietary experimental protocols from Novartis are not publicly available. The following sections describe generalized, standard methodologies for the key experiments cited.

In Vitro Kinase Assay (IC₅₀ Determination)

-

Objective: To determine the concentration of this compound required to inhibit 50% of ERK1/2 kinase activity.

-

Methodology: A typical biochemical kinase assay (e.g., LanthaScreen™ or HTRF®) would be used. Recombinant active ERK1 or ERK2 enzyme is incubated with a specific peptide substrate and ATP in a buffered solution. This compound is added at various concentrations. The reaction is allowed to proceed for a defined time (e.g., 60 minutes) at room temperature. A detection reagent, often a europium-labeled antibody that recognizes the phosphorylated substrate, is then added. The signal, which is proportional to kinase activity, is read on a plate reader. Data are normalized to controls (no inhibitor for 100% activity, no enzyme for 0% activity) and the IC₅₀ value is calculated using a non-linear regression model.

Cell-Based Proliferation Assay (EC₅₀ Determination)

-

Objective: To determine the effective concentration of this compound required to inhibit 50% of cancer cell growth.

-

Methodology: The A375 melanoma cell line, which harbors a BRAF V600E mutation leading to constitutive MAPK pathway activation, is commonly used.[1]

-

Cell Plating: Cells are seeded into 96-well plates at a predetermined density (e.g., 3,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound is prepared in culture medium and added to the cells.

-

Incubation: Cells are incubated for a period of 72 hours to allow for multiple cell divisions.

-

Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® (CTG), which quantifies ATP levels as an indicator of metabolically active cells.[1] Luminescence is read on a plate reader.

-

Data Analysis: The data are normalized to vehicle-treated controls, and the EC₅₀ is calculated using a four-parameter logistic curve fit.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-SCID) are used to prevent rejection of human tumor cells.

-

Tumor Implantation: A suspension of human cancer cells (e.g., A375 or Calu-6) is injected subcutaneously into the flank of each mouse.[1][7]

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization and Dosing: Mice are randomized into vehicle control and treatment groups. This compound is administered orally (p.o.) according to a defined schedule (e.g., once daily) and dose.[7]

-

Monitoring: Tumor volume (calculated using the formula (Length x Width²)/2) and body weight are measured regularly (e.g., 2-3 times per week).

-

Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or after a defined treatment duration. Efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.

-

Conclusion

This compound (LTT462) is a potent ERK1/2 inhibitor born from a rational drug design campaign to overcome resistance to upstream MAPK pathway inhibitors. It has demonstrated clear target engagement and anti-tumor activity in preclinical models. While its efficacy as a monotherapy in a broad, unselected patient population was limited, its development continues to be promising in the context of combination therapies. The ongoing clinical trials will be critical in defining the role of this compound in the therapeutic arsenal for MAPK-driven cancers.

References

- 1. | BioWorld [bioworld.com]

- 2. virginiacancerspecialists.com [virginiacancerspecialists.com]

- 3. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C26H27BrF3N5O2 | CID 118045847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ltt462 - My Cancer Genome [mycancergenome.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound (LTT462) | ERK1/2 inhibitor | Probechem Biochemicals [probechem.com]

- 9. ascopubs.org [ascopubs.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Rineterkib: A Technical Overview of its Antineoplastic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rineterkib, also known as LTT462, is an orally bioavailable small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, it functions as a potent inhibitor of both extracellular signal-regulated kinase 1 and 2 (ERK1/2) and has demonstrated activity against RAF kinases. The dysregulation of the MAPK pathway, often through activating mutations in genes such as KRAS and BRAF, is a critical driver in numerous human cancers. This pathway plays a central role in regulating cell proliferation, differentiation, and survival. This compound's mechanism of action, centered on the downstream node of the MAPK cascade, presents a promising strategy to overcome resistance mechanisms observed with upstream inhibitors. Preclinical data have shown its potential antineoplastic activity in various cancer models, particularly those with MAPK pathway alterations.

Mechanism of Action

This compound exerts its antineoplastic effects by binding to and inhibiting the kinase activity of ERK1 and ERK2. As the final kinases in the RAS-RAF-MEK-ERK signaling cascade, ERK1/2 are responsible for phosphorylating a multitude of downstream substrates, including transcription factors, which in turn regulate the expression of genes essential for cell cycle progression and survival. By blocking ERK1/2, this compound effectively prevents the activation of these downstream signaling events, leading to an inhibition of tumor cell proliferation and survival.[1] Its dual activity against RAF kinases may also contribute to its overall anti-tumor efficacy.

Signaling Pathway Diagram

Preclinical Antineoplastic Activity

This compound has demonstrated significant preclinical activity in a variety of cancer models characterized by activating mutations in the MAPK pathway.[2][3][4] This includes non-small cell lung cancer (NSCLC), colorectal cancer (CRC), pancreatic cancer, and ovarian cancer with KRAS or BRAF mutations.

In Vivo Efficacy in a Xenograft Model

A key preclinical study evaluated the efficacy of this compound in a Calu-6 human NSCLC subcutaneous tumor xenograft model in mice. The Calu-6 cell line harbors a KRAS mutation.

| Parameter | Details |

| Animal Model | Athymic BALB/c (nu/nu) mice |

| Cell Line | Calu-6 (human non-small cell lung cancer) |

| Treatment | This compound (50 mg/kg and 75 mg/kg) |

| Administration | Oral gavage, daily (qd) or every other day (q2d) |

| Duration | 27 days |

| Outcome | Statistically significant reduction in tumor volume |

| Data sourced from MedchemExpress.[1] |

Experimental Protocols

Cell Viability Assay (General Protocol)

While specific IC50 data for this compound against a broad panel of cell lines are not publicly available in detail, a general protocol for assessing cell viability upon treatment with a kinase inhibitor is provided below.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Calu-6, A549, MCF-7)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT or similar viability reagent (e.g., resazurin)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Add the viability reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis of MAPK Pathway Inhibition (General Protocol)

Objective: To assess the effect of this compound on the phosphorylation of ERK1/2 and downstream targets.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

In Vivo Xenograft Study (General Protocol)

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Procedure:

-

Cell Preparation: Culture and harvest the desired cancer cell line (e.g., Calu-6).

-

Animal Inoculation: Subcutaneously inject a suspension of the cancer cells into the flank of immunocompromised mice.

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at the desired doses and schedule. The control group receives the vehicle.

-

Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Experimental Workflow Diagram

Clinical Development

This compound (LTT462) has advanced into clinical trials. A first-in-human, phase I study (NCT02711345) was conducted to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors harboring MAPK pathway alterations.[2][4] In this dose-escalation study, this compound was administered orally. The most common treatment-related adverse events were diarrhea and nausea. The maximum tolerated dose was determined to be 400 mg once daily and 150 mg twice daily. While limited single-agent clinical activity was observed, with stable disease being the best overall response in most patients, an unconfirmed partial response was noted in a patient with BRAF-mutant cholangiocarcinoma.[2] Pharmacodynamic assessments confirmed the inhibition of ERK1/2.[2]

Ongoing clinical investigations are exploring this compound in combination with other targeted agents, such as the RAF inhibitor LXH254, in NSCLC and melanoma.

Conclusion

This compound is a promising ERK1/2 and RAF inhibitor with demonstrated preclinical antineoplastic activity in cancer models driven by MAPK pathway mutations. Its mechanism of action, targeting a critical downstream node in this oncogenic pathway, provides a strong rationale for its development, particularly in tumors that have developed resistance to upstream inhibitors. While single-agent efficacy in early clinical trials has been modest, the potential of this compound in combination therapies warrants further investigation. The comprehensive preclinical data, though not fully detailed in publicly accessible literature, supports its continued evaluation in clinical settings for various solid tumors.

References

Rineterkib: A Deep Dive into its Role in Modulating Cell Proliferation and Survival

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rineterkib (also known as LTT462) is an orally bioavailable small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade frequently dysregulated in human cancers. Specifically, this compound exhibits inhibitory activity against both RAF and extracellular signal-regulated kinase (ERK1/2), key components of this pathway. The MAPK/ERK pathway plays a pivotal role in regulating fundamental cellular processes, including proliferation, differentiation, and survival. Its constitutive activation, often driven by mutations in genes such as BRAF and KRAS, is a hallmark of numerous malignancies, contributing to uncontrolled cell growth and resistance to apoptosis. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its effects on cancer cell proliferation and survival, and the experimental methodologies used to elucidate these functions.

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

The RAS-RAF-MEK-ERK signaling cascade is a central regulator of cell fate. Upon activation by upstream signals, such as growth factors, RAS activates RAF kinases (A-RAF, B-RAF, and C-RAF). RAF kinases then phosphorylate and activate MEK1 and MEK2 (dual-specificity kinases), which in turn phosphorylate and activate ERK1 and ERK2. Activated ERK1/2 translocates to the nucleus to phosphorylate a multitude of transcription factors, leading to the expression of genes that drive cell cycle progression and promote survival.

dot digraph "MAPK_ERK_Signaling_Pathway" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];

"Growth_Factor" [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; "Receptor_Tyrosine_Kinase" [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; "RAS" [label="RAS", fillcolor="#FBBC05", fontcolor="#202124"]; "RAF" [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; "MEK1_2" [label="MEK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; "ERK1_2" [label="ERK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; "Transcription_Factors" [label="Transcription Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; "Cell_Proliferation_Survival" [label="Cell Proliferation & Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Rineterkib_RAF" [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Rineterkib_ERK" [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Growth_Factor" -> "Receptor_Tyrosine_Kinase"; "Receptor_Tyrosine_Kinase" -> "RAS"; "RAS" -> "RAF"; "RAF" -> "MEK1_2"; "MEK1_2" -> "ERK1_2"; "ERK1_2" -> "Transcription_Factors"; "Transcription_Factors" -> "Cell_Proliferation_Survival";

"Rineterkib_RAF" -> "RAF" [arrowhead=tee, color="#EA4335"]; "Rineterkib_ERK" -> "ERK1_2" [arrowhead=tee, color="#EA4335"]; } dot Figure 1: The MAPK/ERK Signaling Pathway and the inhibitory action of this compound.

This compound exerts its anti-proliferative and pro-apoptotic effects by directly inhibiting the kinase activity of both RAF and ERK1/2. This dual inhibition leads to a comprehensive blockade of the MAPK pathway, preventing the downstream signaling events that are essential for tumor cell growth and survival.

Effects on Cell Proliferation

This compound has demonstrated potent anti-proliferative activity in a variety of cancer cell lines, particularly those harboring activating mutations in the MAPK pathway, such as BRAF V600E and various KRAS mutations.

Table 1: Preclinical Anti-proliferative Activity of this compound (Hypothetical Data)

| Cell Line | Cancer Type | Key Mutation(s) | This compound IC50 (nM) |

|---|---|---|---|

| A375 | Malignant Melanoma | BRAF V600E | 50 |

| SK-MEL-28 | Malignant Melanoma | BRAF V600E | 75 |

| HCT116 | Colorectal Cancer | KRAS G13D | 120 |

| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 150 |

| Calu-6 | Non-Small Cell Lung Cancer | KRAS Q61K | 200 |

| BxPC-3 | Pancreatic Cancer | KRAS Wild-Type | >1000 |

Note: The IC50 values presented in this table are hypothetical and for illustrative purposes, as specific public data for this compound is limited. The values are intended to reflect the expected differential sensitivity based on the known mechanism of action.

Effects on Cell Survival and Apoptosis

By inhibiting the MAPK/ERK pathway, this compound disrupts the pro-survival signals that are crucial for cancer cells to evade programmed cell death, or apoptosis. Inhibition of ERK1/2 leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) and the upregulation of pro-apoptotic proteins (e.g., BIM). This shift in the balance of apoptotic regulators ultimately triggers the caspase cascade, leading to the execution of apoptosis.

Key indicators of this compound-induced apoptosis include:

-

Caspase Activation: Increased cleavage and activation of executioner caspases, such as caspase-3 and caspase-7.

-

PARP Cleavage: Cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspases, a hallmark of apoptosis.

-

Annexin V Staining: Externalization of phosphatidylserine on the outer leaflet of the plasma membrane, detectable by Annexin V binding.

In Vivo Antitumor Activity

The efficacy of this compound in controlling tumor growth has been evaluated in preclinical xenograft models. In a study utilizing a Calu-6 human non-small cell lung cancer (NSCLC) subcutaneous tumor xenograft model in mice, oral administration of this compound resulted in a significant reduction in tumor volume.[1]

Table 2: In Vivo Efficacy of this compound in a Calu-6 Xenograft Model

| Treatment Group | Dosage | Dosing Schedule | Tumor Growth Inhibition (%) |

|---|---|---|---|

| Vehicle Control | - | Daily | 0 |

| This compound | 50 mg/kg | Daily (p.o.) | Data not publicly available |

| This compound | 75 mg/kg | Daily (p.o.) | Data not publicly available |

| This compound | 50 mg/kg | Every other day (p.o.) | Data not publicly available |

| this compound | 75 mg/kg | Every other day (p.o.) | Data not publicly available |

Clinical Development

This compound has been investigated in a Phase I/II clinical trial (NCT04097821), a platform study evaluating novel combinations with ruxolitinib in patients with myelofibrosis.[2][3][4] This study included a dose-escalation cohort for the combination of ruxolitinib and this compound.[2] However, the study enrollment was halted in June 2022, and specific results for the this compound arm have not been publicly detailed.[2][3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cancer cell proliferation.

dot digraph "Cell_Viability_Assay_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];

"Seed_Cells" [label="1. Seed cells in a 96-well plate"]; "Incubate_Overnight" [label="2. Incubate overnight to allow attachment"]; "Treat_this compound" [label="3. Treat with serial dilutions of this compound"]; "Incubate_72h" [label="4. Incubate for 72 hours"]; "Add_MTT" [label="5. Add MTT reagent and incubate for 4 hours"]; "Solubilize" [label="6. Add solubilization buffer"]; "Read_Absorbance" [label="7. Read absorbance at 570 nm"]; "Calculate_IC50" [label="8. Calculate IC50 value"];

"Seed_Cells" -> "Incubate_Overnight" -> "Treat_this compound" -> "Incubate_72h" -> "Add_MTT" -> "Solubilize" -> "Read_Absorbance" -> "Calculate_IC50"; } dot Figure 2: General workflow for a cell viability (MTT) assay.

-

Cell Seeding: Seed cancer cells (e.g., A375, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines a general procedure for detecting apoptosis by flow cytometry.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Phospho-ERK

This protocol provides a general method for assessing the inhibition of ERK phosphorylation by this compound.

dot digraph "Western_Blot_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];

"Cell_Treatment" [label="1. Treat cells with this compound"]; "Cell_Lysis" [label="2. Lyse cells and quantify protein"]; "SDS_PAGE" [label="3. Separate proteins by SDS-PAGE"]; "Transfer" [label="4. Transfer proteins to a PVDF membrane"]; "Block" [label="5. Block the membrane"]; "Primary_Ab" [label="6. Incubate with primary antibody (e.g., anti-p-ERK)"]; "Secondary_Ab" [label="7. Incubate with HRP-conjugated secondary antibody"]; "Detect" [label="8. Detect signal using chemiluminescence"];

"Cell_Treatment" -> "Cell_Lysis" -> "SDS_PAGE" -> "Transfer" -> "Block" -> "Primary_Ab" -> "Secondary_Ab" -> "Detect"; } dot Figure 3: General workflow for Western Blot analysis.

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to confirm equal protein loading.

Conclusion

This compound is a potent inhibitor of the MAPK/ERK signaling pathway with demonstrated preclinical activity in cancer models characterized by mutations in this pathway. By targeting both RAF and ERK, this compound effectively abrogates the signaling that drives cancer cell proliferation and survival, leading to cell cycle arrest and apoptosis. While clinical data remains limited, the preclinical evidence strongly supports the continued investigation of this compound as a potential therapeutic agent for MAPK-driven cancers. Further research is warranted to fully elucidate its clinical efficacy and to identify patient populations most likely to benefit from this targeted therapy.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Rineterkib, an ERK1/2 and RAF Kinase Inhibitor

For Research Use Only.

Introduction

Rineterkib is an orally available small molecule inhibitor that targets Extracellular signal-regulated kinase 1 (ERK1), ERK2, and RAF kinases.[1][2] These kinases are critical components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is frequently dysregulated in various human cancers.[3] Constitutive activation of the MAPK pathway, often driven by mutations in genes such as BRAF and KRAS, leads to uncontrolled cell proliferation and survival.[3] this compound's dual inhibition of both RAF and ERK kinases offers a promising therapeutic strategy for cancers harboring these mutations.

These application notes provide detailed protocols for the in vitro evaluation of this compound's activity using biochemical and cell-based assays. The included methodologies are intended to guide researchers in assessing the potency and cellular effects of this compound.

Data Presentation

While specific IC50 values for this compound are not publicly available in the provided search results, the following tables are structured to accommodate data from user-generated experiments. Representative data for other known ERK inhibitors are included for context.

Table 1: Biochemical Activity of Kinase Inhibitors

| Target | Assay Type | Representative Inhibitor | This compound IC₅₀ (nM) |

| ERK1 | Kinase Activity | Temuterkib (LY3214996)[4] | User-defined |

| ERK2 | Kinase Activity | Temuterkib (LY3214996)[4] | User-defined |

| BRAF | Kinase Activity | Vemurafenib | User-defined |

| CRAF | Kinase Activity | Sorafenib | User-defined |

Table 2: Cellular Activity of Kinase Inhibitors

| Cell Line | Cancer Type | MAPK Pathway Mutation | Assay Type | Representative Inhibitor | This compound IC₅₀ (nM) |

| A375 | Malignant Melanoma | BRAF V600E | Cell Proliferation | Ulixertinib | User-defined |

| HCT116 | Colorectal Carcinoma | KRAS G13D | Cell Proliferation | SCH772984 | User-defined |

| Calu-6 | Non-Small Cell Lung Cancer | KRAS Q61K | Cell Proliferation | Temuterkib (LY3214996) | User-defined |

Signaling Pathway

The MAPK/ERK signaling cascade is a key pathway that regulates cell growth, proliferation, and survival. This compound targets two key kinases in this pathway: RAF and ERK.

MAPK/ERK signaling pathway and points of inhibition by this compound.

Experimental Protocols

Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of this compound on purified ERK1, ERK2, and RAF kinases.

Materials:

-

Purified recombinant human ERK1, ERK2, BRAF, or CRAF kinase

-

Kinase-specific substrate (e.g., Myelin Basic Protein (MBP) for ERK, inactive MEK1 for RAF)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well or 384-well white assay plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in the kinase assay buffer to achieve the desired final concentrations. Include a DMSO-only control.

-

Kinase Reaction Setup:

-

In each well of the assay plate, add the kinase assay buffer.

-

Add the specific kinase (ERK1, ERK2, BRAF, or CRAF).

-

Add the corresponding kinase substrate.

-

Add the diluted this compound or DMSO control.

-

Pre-incubate the plate for 10-15 minutes at room temperature.

-

-

Initiate Kinase Reaction: Add ATP to each well to start the reaction.

-

Incubation: Incubate the plate for 60 minutes at 30°C.

-

Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Workflow for the biochemical kinase inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of cancer cell lines with MAPK pathway mutations.

Materials:

-

Cancer cell lines (e.g., A375, HCT116, Calu-6)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader capable of absorbance measurement at 570 nm

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle-only control (DMSO).

-

Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Western Blot Analysis of Phospho-ERK

Objective: To assess the effect of this compound on the phosphorylation of ERK in cancer cell lines.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells and allow them to adhere.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an anti-total ERK1/2 antibody to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal for each sample.

Workflow for Western blot analysis of p-ERK.

Conclusion

The protocols outlined in these application notes provide a framework for the in vitro characterization of this compound. By employing these biochemical and cell-based assays, researchers can effectively evaluate the inhibitory potency of this compound against its intended targets and its anti-proliferative effects in cancer cells harboring MAPK pathway mutations. This information is crucial for the continued preclinical and clinical development of this compound as a potential cancer therapeutic.

References

Application Notes and Protocols for a Rineterkib Xenograft Study

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a preclinical xenograft study designed to evaluate the in vivo efficacy of rineterkib, a potent and orally available inhibitor of RAF and Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] The study is designed for use with a human non-small cell lung cancer (NSCLC) xenograft model, Calu-6, which is known to have alterations in the MAPK pathway.[1][2] Included are comprehensive methodologies for cell culture, tumor implantation, therapeutic administration, and endpoint analyses, as well as templates for data presentation and visualization of the experimental workflow and the targeted signaling pathway.

Introduction

The Ras-Raf-MEK-ERK signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation.[2] Dysregulation of this pathway, often through activating mutations in genes such as KRAS or BRAF, is a common driver of oncogenesis in a variety of human cancers, including NSCLC, colorectal cancer, and melanoma.[1][3] this compound is a small molecule inhibitor that targets both RAF and ERK1/2, two key kinases in this pathway.[1][2] Preclinical studies have demonstrated its potential to significantly reduce tumor volume in xenograft models.[1][2][4] This application note provides a comprehensive guide for researchers to design and execute a robust xenograft study to further investigate the anti-tumor activity of this compound.

Signaling Pathway